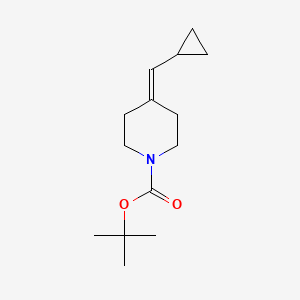

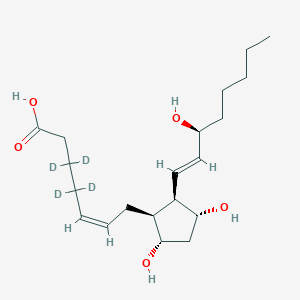

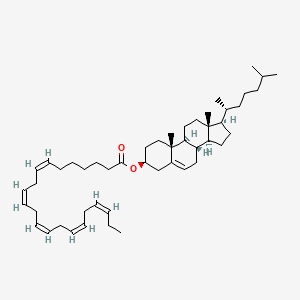

![molecular formula C12H13ClN4 B593975 2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride CAS No. 1207175-11-8](/img/structure/B593975.png)

2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride” is a type of pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C12H13N4Cl1 . It’s a solid compound with a pyrimidine moiety .Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is not explicitly mentioned in the available resources. The linear formula representing its molecular structure is C12H13N4Cl1 .Applications De Recherche Scientifique

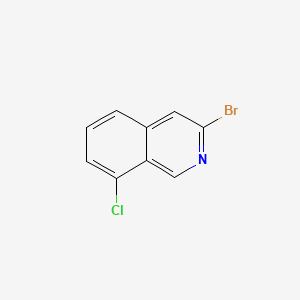

Chemical Synthesis and Reactivity

2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride and related compounds serve as foundational materials for synthesizing a variety of complex molecules, including tetrahydropteroic acid derivatives. Their structure allows for diverse chemical transformations, making them valuable in creating pyrido[4,3-d]pyrimidines through various synthetic methodologies. These compounds have been obtained from pyridine and pyrimidine derivatives or via multicomponent synthesis, showcasing their versatility in chemical reactions and the synthesis of biologically active molecules (Elattar & Mert, 2016).

Crystal Structure Analysis

The detailed study of the crystal structure of related compounds provides insights into their conformational properties and intermolecular interactions. For instance, the analysis of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate reveals the geometric parameters that could influence the reactivity and binding properties of these compounds, contributing to their potential application in material science and molecular engineering (Akkurt et al., 2015).

Biological Applications

While the request specifies excluding drug use, dosage, and side effects, it's important to note that the chemical properties and reactivity of such compounds underpin their potential for various biological applications. Their structural motifs are commonly found in molecules with significant biological activities, suggesting that further exploration could reveal applications in designing new therapeutic agents or biological probes.

Materials Science and Photophysical Properties

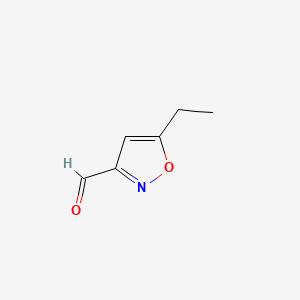

Compounds with similar structural features have been explored for their emissive properties, indicating potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Their unique photophysical properties, such as large Stokes shifts and high quantum yields, could be exploited in the development of new materials for electronic and optoelectronic applications (Marchesi, Brenna, & Ardizzoia, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .

Mode of Action

The compound interacts with its targets, leading to a reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may inhibit the process of fibrosis by reducing the production of extracellular matrix proteins .

Result of Action

The compound has demonstrated significant anti-fibrotic activities. Specifically, it has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .

Analyse Biochimique

Biochemical Properties

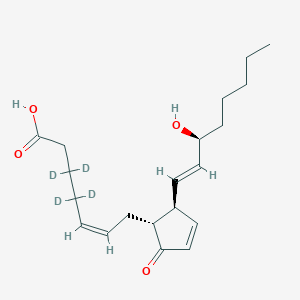

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This inhibition can lead to reduced collagen synthesis, making the compound a potential candidate for antifibrotic therapies. Additionally, the compound has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor (PDGF) receptors, which are critical in cell signaling pathways related to fibrosis .

Cellular Effects

The effects of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. In immortalized rat hepatic stellate cells (HSC-T6), the compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, a key component in the development of fibrosis . This inhibition is achieved through the suppression of hydroxyproline content in the cell culture medium, indicating a reduction in collagen synthesis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic effects.

Molecular Mechanism

At the molecular level, 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, thereby preventing the hydroxylation of proline residues in collagen . This inhibition disrupts the stability and function of collagen fibers, leading to reduced fibrosis. Additionally, the compound interacts with VEGFR-2 and PDGF receptors, inhibiting their signaling pathways and further contributing to its antifibrotic properties .

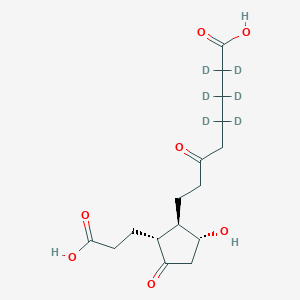

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride in laboratory settings have been studied extensively. The compound has shown stability over time, maintaining its inhibitory effects on collagen synthesis in vitro . Long-term studies have demonstrated that the compound continues to suppress collagen production and reduce fibrosis markers in cell cultures, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride vary with dosage. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and reduced cell viability . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl 4-hydroxylases and VEGFR-2, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution enhances its therapeutic effects while minimizing off-target interactions.

Subcellular Localization

The subcellular localization of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on collagen synthesis . Post-translational modifications and targeting signals play a crucial role in this localization, ensuring that the compound reaches its intended sites of action.

Propriétés

IUPAC Name |

2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZRUXKBUJUGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.1.0]hexan-2-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alp](/img/no-structure.png)

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)